molecular formula C21H15ClN2O2 B3441364 N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide

Cat. No.: B3441364
M. Wt: 362.8 g/mol
InChI Key: STUFPRPCDUMZNI-UHFFFAOYSA-N
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Description

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide is a chemical compound that belongs to the class of benzoxazole derivatives

Preparation Methods

The synthesis of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide typically involves the reaction of 5-chloro-1,3-benzoxazole with 4-aminobenzamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.

Chemical Reactions Analysis

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

    Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: It serves as an intermediate in the synthesis of other complex molecules.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.

    Medicine: It has shown potential in anticancer research, particularly in targeting specific cancer cell lines.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In anticancer research, it inhibits the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival.

Comparison with Similar Compounds

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide can be compared with other benzoxazole derivatives, such as:

  • N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]acetamide
  • N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide
  • N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide

These compounds share similar structural features but differ in their substituents, which can significantly impact their biological activities and applications. The unique combination of the benzoxazole core with different functional groups allows for the exploration of a wide range of chemical and biological properties.

Properties

IUPAC Name

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O2/c1-13-4-2-3-5-17(13)20(25)23-16-9-6-14(7-10-16)21-24-18-12-15(22)8-11-19(18)26-21/h2-12H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STUFPRPCDUMZNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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